N-benzyl-2-(4-nitrophenoxy)acetamide

Catalog No.
S12135903
CAS No.
M.F
C15H14N2O4
M. Wt
286.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-benzyl-2-(4-nitrophenoxy)acetamide

Product Name

N-benzyl-2-(4-nitrophenoxy)acetamide

IUPAC Name

N-benzyl-2-(4-nitrophenoxy)acetamide

Molecular Formula

C15H14N2O4

Molecular Weight

286.28 g/mol

InChI

InChI=1S/C15H14N2O4/c18-15(16-10-12-4-2-1-3-5-12)11-21-14-8-6-13(7-9-14)17(19)20/h1-9H,10-11H2,(H,16,18)

InChI Key

DQMWYNBADRINBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)COC2=CC=C(C=C2)[N+](=O)[O-]

N-benzyl-2-(4-nitrophenoxy)acetamide is an organic compound characterized by its unique structure, which includes a benzyl group, a nitrophenoxy moiety, and an acetamide functional group. Its molecular formula is C15H14N2O4C_{15}H_{14}N_{2}O_{4}, and it has a molecular weight of 286.28 g/mol. The compound features a nitro group that can participate in various

  • Oxidation: The nitro group can be reduced to form the corresponding amine derivative, N-benzyl-2-(4-aminophenoxy)acetamide.
  • Reduction: This compound can be reduced using hydrogen gas in the presence of palladium catalysts or lithium aluminum hydride.
  • Substitution: The benzyl group can be replaced through nucleophilic substitution reactions, allowing for the formation of various N-substituted derivatives depending on the nucleophile used.

Common reagents for these reactions include potassium permanganate for oxidation, hydrogen gas with palladium on carbon for reduction, and sodium hydride or potassium tert-butoxide for substitution reactions.

Research into the biological activity of N-benzyl-2-(4-nitrophenoxy)acetamide suggests potential pharmacological applications. The compound may exhibit antimicrobial and anticancer properties, making it a candidate for further investigation in drug development. Its antioxidant capacity has also been noted, indicating possible applications in combating oxidative stress-related diseases .

The synthesis of N-benzyl-2-(4-nitrophenoxy)acetamide typically involves the following steps:

  • Starting Materials: Benzylamine, 4-nitrophenol, and chloroacetyl chloride are used as primary reactants.
  • Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. A base like triethylamine is employed to neutralize hydrochloric acid produced during the reaction.
  • Procedure: The benzylamine reacts with chloroacetyl chloride to form an acetamide intermediate, which then reacts with 4-nitrophenol to yield N-benzyl-2-(4-nitrophenoxy)acetamide.

N-benzyl-2-(4-nitrophenoxy)acetamide has several potential applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmacology: Due to its biological activities, it may be investigated for use in pharmaceuticals targeting various diseases.
  • Material Science: The compound could contribute to the development of new materials with specific properties, such as polymers or coatings .

The interaction studies involving N-benzyl-2-(4-nitrophenoxy)acetamide focus on its mechanism of action within biological systems. It may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The nitro group may play a role in redox reactions, while the benzyl and acetamide groups could influence binding affinity and specificity .

Several compounds share structural similarities with N-benzyl-2-(4-nitrophenoxy)acetamide. Here are a few notable examples:

Compound NameKey Functional Group DifferenceUnique Features
N-benzyl-2-(4-aminophenoxy)acetamideAmino group instead of nitro groupPotentially different biological activity profile
N-benzyl-2-(4-methoxyphenoxy)acetamideMethoxy group instead of nitroAltered electronic properties affecting reactivity
N-benzyl-2-(3-nitrophenoxy)acetamideNitro group at different positionPotential variations in biological activity
N-benzyl-2-(4-hydroxyphenoxy)acetamideHydroxy group instead of nitroMay exhibit different solubility and reactivity

Uniqueness

N-benzyl-2-(4-nitrophenoxy)acetamide is unique due to its nitro group, which enables various chemical transformations that are not available to compounds with other substituents. This versatility enhances its potential as an intermediate in organic synthesis and as a candidate for pharmacological studies .

The IUPAC name for this compound is N-benzyl-2-(4-nitrophenoxy)acetamide, reflecting its three core structural components: a benzyl group attached to an acetamide backbone and a 4-nitrophenoxy substituent. The molecular formula is C₁₅H₁₄N₂O₄, with a molecular weight of 286.28 g/mol. Key identifiers include:

PropertyValueSource
CAS Registry NumberNot explicitly listed
PubChem CID2787239
SMILESC1=CC=C(C=C1)CNC(=O)COC2=CC=C(C=C2)N+[O−]
InChI KeyDQMWYNBADRINBR-UHFFFAOYSA-N

The compound’s systematic name derives from the acetamide core (N-benzyl-2-acetamide) modified by a 4-nitrophenoxy group at the second carbon. Alternative synonyms include MLS000573692 and Oprea1_341264, though these are primarily used in specialized databases.

XLogP3

2.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

286.09535693 g/mol

Monoisotopic Mass

286.09535693 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

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